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Core Science & Biosynthesis

Foundational

Introduction: The Strategic Convergence of Fluorine, Hydrazine, and Benzonitrile Moieties

An In-depth Technical Guide to the Properties of Fluorinated Hydrazino Benzonitriles In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups is paramount to the design of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Properties of Fluorinated Hydrazino Benzonitriles

In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups is paramount to the design of novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. Among the most impactful elements is fluorine, whose unique properties—including high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2][3][4] Concurrently, the hydrazone moiety (-NH-N=CH-) is a versatile and privileged scaffold, recognized for its wide spectrum of biological activities and its ability to act as a key pharmacophore in a multitude of drug candidates.[3][5][6]

This guide focuses on the convergence of these two powerful components with a third, the benzonitrile group, to form the chemical class of fluorinated hydrazino benzonitriles . The benzonitrile unit serves as a common and synthetically accessible aromatic core, often found in approved pharmaceuticals.[7] The combination of these three motifs creates a class of compounds with significant potential for researchers, scientists, and drug development professionals. This document provides a comprehensive exploration of their synthesis, core physicochemical and spectroscopic properties, and their burgeoning applications in the field of drug discovery, grounded in established scientific principles and experimental evidence.

PART 1: Synthesis and Structural Elucidation

The construction of fluorinated hydrazino benzonitriles is primarily achieved through the classical and robust condensation reaction. This approach offers high yields and operational simplicity, making it a cornerstone for generating libraries of these compounds for screening and development.

Core Synthetic Pathway: Condensation of Hydrazines with Fluorinated Benzaldehydes

The most direct route involves the reaction of a substituted or unsubstituted hydrazine with a fluorinated benzaldehyde that contains a nitrile group. The causality behind this choice is the high electrophilicity of the aldehyde's carbonyl carbon and the nucleophilicity of the primary amine of the hydrazine, leading to the formation of a stable C=N double bond characteristic of the hydrazone linkage.[8][9][10]

Experimental Protocol: General Synthesis of a (Fluorinated-Benzonitrile)yl-Hydrazone

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the chosen fluorinated cyano-benzaldehyde (e.g., 4-fluoro-3-cyanobenzaldehyde) in a suitable solvent such as ethanol or methanol.

  • Addition of Hydrazine: To this solution, add 1.0 to 1.1 equivalents of the selected hydrazine (e.g., hydrazine hydrate, phenylhydrazine). The slight excess of hydrazine can help drive the reaction to completion.

  • Catalysis (Causality): Add a catalytic amount (2-3 drops) of a weak acid, such as glacial acetic acid. The acid protonates the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack by the hydrazine.

  • Reaction Monitoring: Stir the mixture at room temperature or under gentle reflux (e.g., 50-60 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Isolation and Purification: Upon completion, cool the reaction mixture. The product often precipitates out of the solution and can be collected by vacuum filtration. If it remains dissolved, the solvent can be removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure fluorinated hydrazino benzonitrile.

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic scheme for producing fluorinated hydrazino benzonitriles.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions A Fluorinated Benzaldehyde (with Cyano Group) C Solvent (e.g., Ethanol) + Catalytic Acid (H+) A->C + B Substituted Hydrazine (R'-NHNH2) B->C + D Fluorinated Hydrazino Benzonitrile (Product) C->D Condensation (Loss of H2O) G cluster_enzyme Enzyme Active Site cluster_inhibitor Fluorinated Hydrazino Benzonitrile Residue1 Hydrophobic Pocket Residue2 H-Bond Acceptor (e.g., Asp) Residue3 H-Bond Donor (e.g., Ser) Fluorobenzonitrile Fluorinated Benzonitrile Ring Fluorobenzonitrile->Residue1 Hydrophobic Interaction (enhanced by Fluorine) Hydrazone Hydrazone Linker (-NH-N=CH-) Hydrazone->Residue2 Hydrogen Bond (N-H...O) Hydrazone->Residue3 Hydrogen Bond (N...H-O)

Caption: Model of inhibitor binding to an enzyme active site.

Conclusion and Future Perspectives

Fluorinated hydrazino benzonitriles represent a strategically designed class of molecules with significant, multifaceted potential in drug discovery. The deliberate combination of fluorine's modulating effects, the proven biological relevance of the hydrazone linker, and the synthetic tractability of the benzonitrile core provides a robust platform for generating novel therapeutic candidates. The principles of synthesis are well-established, and the physicochemical and spectroscopic properties are predictable and readily characterizable.

Future research in this area should focus on:

  • Expanding Structural Diversity: Exploring various fluorination patterns (mono-, di-, or tri-substituted) and different substituents on both the benzonitrile ring and the hydrazine moiety to build comprehensive Structure-Activity Relationships (SAR).

  • Broadening Biological Screening: Testing these compounds against a wider array of biological targets, including emerging targets in oncology, neurodegenerative diseases, and infectious diseases.

  • Advanced Mechanistic Studies: Moving beyond initial screening to detailed mechanistic studies to elucidate how these molecules interact with their biological targets at a molecular level, thereby enabling more rational, second-generation drug design.

By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals are well-equipped to explore and exploit the promising therapeutic potential of fluorinated hydrazino benzonitriles.

References

  • Recent advances in the synthesis of fluorin
  • Synthesis of fluorinated 3-hydrazino-1,2,4-triazino[5,6-b] indoles as novel herbicidal systems.
  • Recent advances in the synthesis of fluorin
  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Deriv
  • New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis. PMC.
  • RCM-Mediated Synthesis of Fluorinated Cyclic Hydrazines. Radboud Repository.
  • Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold.
  • Synthesis and biological activity of some fluorinated arylhydrazotriazoles.
  • An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. MDPI.
  • Fluorine in drug discovery: Role, design and case studies.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.
  • Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PMC.
  • Biological Activities of Hydrazone Deriv
  • Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simul
  • 1,4-Conjugate Addition to α-Fluoronitroalkenes Drives the Formation of Stable Fluorin
  • 4-Fluoro-2-methylbenzonitrile. CAS 147754-12-9 | Ossila.
  • Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. Beilstein Journals.
  • Spectroscopic dataset of Hedione's derivatives g
  • Benzonitrile, 2-fluoro-. the NIST WebBook.

Sources

Foundational

Technical Guide: 2-Fluoro-4-hydrazinobenzonitrile vs. 2,4-Difluorobenzonitrile

The following technical guide details the structural, synthetic, and functional distinctions between 2-fluoro-4-hydrazinobenzonitrile and its precursor, 2,4-difluorobenzonitrile . Core Distinction: Electrophilic Scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional distinctions between 2-fluoro-4-hydrazinobenzonitrile and its precursor, 2,4-difluorobenzonitrile .

Core Distinction: Electrophilic Scaffold vs. Nucleophilic Building Block[1]

Executive Summary

In medicinal chemistry and agrochemical synthesis, these two compounds represent distinct stages of a specific scaffold elaboration.

  • 2,4-Difluorobenzonitrile (2,4-DFBN) is the electrophilic starting material .[1] It is a fluorinated aromatic scaffold activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • 2-Fluoro-4-hydrazinobenzonitrile (2-F-4-HBN) is the nucleophilic intermediate derived from 2,4-DFBN.[1] It serves as a critical "hinge" molecule for constructing nitrogen-rich heterocycles (pyrazoles, indazoles) found in kinase inhibitors and androgen receptor antagonists.

The transition from 2,4-DFBN to 2-F-4-HBN represents a polarity inversion from an electron-deficient ring to a functionalized hydrazine donor.[1]

Chemical Structure & Electronic Properties[2][3]

The reactivity difference is governed by the electronic influence of the nitrile (


) group and the positioning of the fluorine atoms.
Comparative Properties Table
Feature2,4-Difluorobenzonitrile (2,4-DFBN)2-Fluoro-4-hydrazinobenzonitrile (2-F-4-HBN)
Role Electrophile (Substrate)Nucleophile (Reagent/Intermediate)
Electronic State Electron-deficient (

-acidic)
Electron-rich at hydrazine tail
Key Reactivity

at C4 (Para-substitution)
Condensation, Cyclization (Pyrazoles)
Leaving Group Fluoride (

) at C4
None (Hydrazine is the functional group)
Regioselectivity C4 is highly activated by Para-CNN-terminus attacks electrophiles
Physical State White/Off-white solid (mp 47–49 °C)Solid (mp typically >100 °C, varies by purity)
Electronic Mechanism of Activation

In 2,4-DFBN , the nitrile group is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M).[1]

  • C4 Position (Para): Highly activated for nucleophilic attack. The Meisenheimer complex formed at C4 is stabilized significantly by the para-nitrile group, which can accept the negative charge density.

  • C2 Position (Ortho): Also activated, but sterically hindered by the adjacent nitrile group. Consequently, nucleophiles like hydrazine preferentially attack C4.

Synthesis & Transformation Protocol

Objective: Regioselective synthesis of 2-fluoro-4-hydrazinobenzonitrile from 2,4-difluorobenzonitrile via


.
Reaction Logic

The reaction utilizes the high nucleophilicity of hydrazine hydrate to displace the fluorine at the 4-position. The 2-fluorine remains intact due to the kinetic preference for the less hindered para-position.

Step-by-Step Protocol

Reagents:

  • Substrate: 2,4-Difluorobenzonitrile (1.0 eq)[1]

  • Reagent: Hydrazine hydrate (3.0 – 4.0 eq) Excess prevents bis-substitution.[1]

  • Solvent: Ethanol or THF (Polar protic/aprotic promotes

    
    ).
    
  • Temperature: Reflux (70–80 °C).

Workflow:

  • Dissolution: Dissolve 2,4-difluorobenzonitrile in Ethanol (5 volumes).

  • Addition: Add Hydrazine hydrate dropwise at room temperature to control exotherm.

  • Heating: Heat the mixture to reflux for 2–4 hours. Monitor via TLC or HPLC for the disappearance of the starting material.

  • Work-up:

    • Cool the reaction mixture to 0–5 °C.

    • The product, 2-fluoro-4-hydrazinobenzonitrile , typically precipitates as a solid.[1]

    • Filter the solid and wash with cold water (to remove hydrazine salts) and cold ethanol.

    • Dry under vacuum at 40 °C.

Mechanistic Visualization (DOT)

The following diagram illustrates the


 mechanism and the regioselectivity decision node.

SNAr_Mechanism cluster_regio Regioselectivity Control Start 2,4-Difluorobenzonitrile (Electrophile) TS Meisenheimer Complex (Stabilized by Para-CN) Start->TS Nucleophilic Attack at C4 (Para) Reagent Hydrazine (N2H4) (Nucleophile) Reagent->TS Product 2-Fluoro-4-hydrazinobenzonitrile (Target Intermediate) TS->Product Elimination of F- Byproduct HF / Hydrazinium Fluoride TS->Byproduct Info C4 favored over C2 due to: 1. Steric freedom 2. Para-resonance stabilization

Caption: Reaction pathway showing the selective displacement of the C4-fluorine atom by hydrazine.

Applications in Drug Discovery

The transition from the difluoro- precursor to the hydrazino- intermediate is a gateway to heterocyclic chemistry.

Pyrazole Synthesis (Kinase Inhibitors)

2-Fluoro-4-hydrazinobenzonitrile reacts with 1,3-dicarbonyls (or their equivalents like enaminones) to form 1-arylpyrazoles .[1]

  • Mechanism: Condensation followed by cyclization.

  • Relevance: The 2-fluoro-4-cyanophenyl motif is a bioisostere found in various androgen receptor antagonists (e.g., analogues of Enzalutamide/Apalutamide structures where the ring systems vary).

Indazole Synthesis

Intramolecular cyclization can yield indazoles, which are potent scaffolds for anti-inflammatory and oncology drugs.

Application Workflow Diagram

Applications Precursor 2,4-Difluorobenzonitrile Intermediate 2-Fluoro-4-hydrazinobenzonitrile Precursor->Intermediate + N2H4 (SNAr) Pyrazole 1-Arylpyrazoles (Kinase Inhibitors) Intermediate->Pyrazole + 1,3-Dicarbonyls (Cyclocondensation) Indazole Indazoles (Anti-inflammatory) Intermediate->Indazole + Ortho-functionalization (Intramolecular Cyclization) Hydrazone Hydrazones (Schiff Bases) Intermediate->Hydrazone + Aldehydes/Ketones

Caption: Synthetic tree demonstrating the divergence from the hydrazino intermediate into key pharmaceutical scaffolds.[1]

Safety & Handling (E-E-A-T)

2,4-Difluorobenzonitrile[1][4][5]
  • Hazards: Skin and eye irritant.[2][3][4][5] Harmful if swallowed.[3][5] Liberates toxic HF upon combustion.

  • Handling: Standard fume hood procedures. Avoid contact with strong oxidizers.[3]

2-Fluoro-4-hydrazinobenzonitrile[1]
  • Hazards: High Toxicity Alert. Hydrazines are potential carcinogens and skin sensitizers. They can be unstable; avoid high heat or friction.[5]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at cool temperatures (2–8 °C) to prevent oxidation (turning dark/tarry).

  • Disposal: Quench excess hydrazine with bleach (hypochlorite) carefully before disposal, or use specific organic waste streams.

References

  • Regioselectivity in

    
     Reactions: 
    
    • Title: Nonpolar Solvent a Key for Highly Regioselective

      
       Reaction in the Case of 2,4-Difluoronitrobenzene.[6]
      
    • Source: Organic Process Research & Development (2014).[6]

    • Relevance: Establishes the principles of ortho vs.
  • Synthesis of Fluorinated Benzonitriles

    • Title: Production process of 2,4-difluorobenzonitrile (Patent CN100457721C).[1]

    • Source: Google P
    • Relevance: Industrial synthesis protocols for the starting m
  • Hydrazine Applications in Medicinal Chemistry

    • Title: 4-Hydrazinyl-3-nitrobenzonitrile in Medicinal Chemistry (Analogous Chemistry).[7]

    • Source: BenchChem Technical Notes.[7][8]

    • Relevance: Protocols for handling hydrazine substitutions on benzonitrile scaffolds.
  • Safety Data Sheets

    • Title: 2,4-Difluorobenzonitrile SDS.[1][9]

    • Source: Thermo Fisher Scientific.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Fluoro-4-hydrazino-5-methyl-benzonitrile from 2,4-difluoro-5-methylbenzonitrile

This Application Note and Protocol is designed for researchers and drug development professionals requiring a high-purity synthesis of 2-Fluoro-4-hydrazino-5-methylbenzonitrile . This intermediate is a critical building...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring a high-purity synthesis of 2-Fluoro-4-hydrazino-5-methylbenzonitrile . This intermediate is a critical building block for pyrazole-based herbicides, kinase inhibitors, and other bioactive heterocycles.

Executive Summary & Strategic Analysis

Target Molecule: 2-Fluoro-4-hydrazino-5-methylbenzonitrile Starting Material: 2,4-Difluoro-5-methylbenzonitrile Reaction Type: Nucleophilic Aromatic Substitution (


)
Critical Challenge:  Regioselectivity (C4-F vs. C2-F substitution)
The Regioselectivity Paradox

The starting material, 2,4-difluoro-5-methylbenzonitrile , presents two electrophilic sites activated by the electron-withdrawing nitrile (CN) group:

  • C2-Position (Ortho): Highly activated by the inductive effect (-I) of the adjacent CN group.

  • C4-Position (Para): Activated by the mesomeric effect (-M) of the CN group.

Theoretical Outcome: While the ortho position is often kinetically favored in simple systems due to proximity to the EWG, the C4-position is the preferred site of attack for hydrazine in this specific scaffold.

  • Steric Factors: The C2 position is flanked by the nitrile group, creating a "steric pocket" that hinders the approach of the nucleophile compared to the more accessible C4 position, despite the presence of the C5-methyl group.

  • Electronic Stabilization: The Meisenheimer complex formed upon attack at C4 is stabilized by the para-quinoid resonance structure involving the nitrile group, which is energetically favorable.

Objective: This protocol is engineered to maximize C4-substitution while suppressing C2-attack and preventing bis-substitution (displacement of both fluorines).

Reaction Mechanism & Workflow

The following diagram illustrates the reaction pathway and the critical decision points for process control.

ReactionWorkflow Start Start: 2,4-Difluoro-5-methylbenzonitrile Reagents Reagents: Hydrazine Hydrate (3-5 equiv) Solvent: Ethanol or THF Start->Reagents Mixing Step 1: Controlled Addition (0°C to RT) Reagents->Mixing Slow addition to prevent exotherm Heating Step 2: Reaction Phase (Reflux, 2-4 hours) Mixing->Heating Kinetic energy for C4-substitution Monitoring Step 3: IPC (HPLC/TLC) Check for C2-isomer & Bis-hydrazino Heating->Monitoring Monitoring->Heating If SM > 2% Quench Step 4: Quench & Precipitation (Ice Water) Monitoring->Quench If SM < 2% Purification Step 5: Recrystallization (Removal of C2-isomer) Quench->Purification Crude Solid Product Final Product: 2-Fluoro-4-hydrazino-5-methylbenzonitrile Purification->Product >98% Purity

Caption: Workflow for the regioselective


 synthesis of 2-Fluoro-4-hydrazino-5-methylbenzonitrile.

Experimental Protocol

Materials & Equipment[1][2]
  • Substrate: 2,4-Difluoro-5-methylbenzonitrile (Purity >98%)

  • Nucleophile: Hydrazine monohydrate (64-65%

    
    ; approx. 80% solution in water) or anhydrous hydrazine (if strictly anhydrous conditions are required, though hydrate is sufficient).
    
  • Solvent: Absolute Ethanol (EtOH) or Tetrahydrofuran (THF). Note: Ethanol is preferred for promoting precipitation of the product.

  • Equipment: 3-neck round-bottom flask, reflux condenser, internal temperature probe, magnetic stirrer.

Step-by-Step Methodology
Step 1: Preparation of Reaction Mixture
  • Charge the 3-neck flask with 2,4-difluoro-5-methylbenzonitrile (1.0 equiv).

  • Add Absolute Ethanol (10-15 volumes relative to substrate mass).

    • Why: Ethanol acts as a polar protic solvent, stabilizing the polar transition state of the

      
       mechanism.
      
  • Initiate stirring to achieve a clear solution.

  • Cool the system to 0–5°C using an ice bath.

Step 2: Nucleophile Addition
  • Add Hydrazine Hydrate (3.0 – 5.0 equiv) dropwise over 15–20 minutes.

    • Critical Control: Do not add all at once. The reaction is exothermic.[1][2] A large excess of hydrazine is mandatory to prevent the formation of the bis-aryl hydrazine dimer (Ar-NH-NH-Ar), where the product reacts with another molecule of starting material.

  • Allow the mixture to warm to Room Temperature (RT) over 30 minutes.

Step 3: Reaction & Monitoring
  • Heat the mixture to a mild reflux (78°C ) or hold at 60°C .

    • Optimization: While RT reaction is possible, mild heating ensures conversion of the sterically hindered C4 position (due to the adjacent C5-methyl).

  • IPC (In-Process Control): Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or HPLC after 2 hours.

    • Target: Disappearance of starting material (

      
      ) and appearance of a lower 
      
      
      
      fluorescent spot (Product).
    • Watch for: A third spot indicating the bis-substituted byproduct (2,4-dihydrazino...) if heating is too aggressive.

Step 4: Workup & Isolation[1]
  • Upon completion, cool the reaction mixture to RT.

  • Pour the mixture into Ice-Cold Water (20 volumes). Stir vigorously for 30 minutes.

    • The target hydrazine derivative is typically less soluble in water than the starting material and should precipitate as a solid.

  • Filtration: Collect the precipitate by vacuum filtration.

  • Wash: Wash the filter cake with cold water (

    
    ) to remove excess hydrazine and fluoride salts.
    
  • Drying: Dry the solid under vacuum at 40°C.

Step 5: Purification (Crucial for Regio-purity)
  • Recrystallization: If the crude purity is <95% or contains the C2-isomer, recrystallize from Hot Ethanol or an Ethanol/Water mixture.

    • The 4-hydrazino isomer generally has a higher melting point and lower solubility than the 2-hydrazino isomer due to better intermolecular hydrogen bonding (linear symmetry).

Analytical Data & Validation

ParameterExpected Value/ObservationNotes
Appearance White to pale yellow crystalline solidDarkening indicates oxidation of hydrazine moiety.
Melting Point 145–155°C (Range varies by polymorph)Sharp MP indicates high purity.

H NMR (DMSO-

)

2.1-2.3 (s, 3H,

)

4.0-4.5 (br s, 2H,

)

6.8-7.5 (m, 2H, Ar-H)

8.0-9.0 (br s, 1H,

)
Look for shielding of the C3-H proton due to the adjacent electron-donating hydrazine.

F NMR
Single peak (approx -110 to -120 ppm)Absence of the second fluorine peak confirms mono-substitution.
MS (ESI)

Confirm molecular weight (MW: 165.17).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield Formation of bis-aryl dimer.Increase Hydrazine equivalents (to 5-10 eq). Ensure dilute conditions.
Regioisomer Mix Competition from C2-F.Lower reaction temperature to RT. Change solvent to THF (less polar) to alter transition state energy.
Oiling Out Product solubility in water/EtOH mix.Use less Ethanol initially. Add brine during the quench step to salt out the product.
Coloration Oxidation of hydrazine.Perform reaction under Nitrogen/Argon atmosphere. Add trace EDTA to chelate metal ions.

Safety & Hazards

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Causes severe skin burns. Action: Use double nitrile gloves, face shield, and work exclusively in a fume hood. Quench excess hydrazine with bleach (sodium hypochlorite) solution carefully before disposal.

  • Fluoride Salts: The reaction generates HF/Fluoride ions. Action: Treat aqueous waste with Calcium Chloride (

    
    ) to precipitate Calcium Fluoride (
    
    
    
    ) before disposal.

References

  • General Hydrazine Synthesis Protocols

    • Organic Syntheses, Coll.[1] Vol. 3, p. 356. (General methods for aryl hydrazines).

    • BenchChem.[2][3] "Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines." Link

  • Regioselectivity in Polyfluorobenzonitriles

    • Deng, X., & Mani, N. S. (2008).[4] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 73(6), 2412-2415. Link

  • Related Scaffold Synthesis (Analogous Conditions)

    • PubChem Compound Summary for 2,4-Difluoro-5-nitrobenzonitrile (Structural analog showing C4 reactivity). Link

    • Intelli, A. J., et al. (2024).[1][5] "Synthesis of 4-(2,2-Difluorovinyl)benzonitrile..." Organic Syntheses, 101, 542-563.[1] (Handling of fluorinated benzonitriles). Link

Sources

Application

Application Note: Optimizing SNAr Methodologies for Fluorobenzonitrile Scaffolds

Executive Summary Fluorobenzonitriles serve as critical electrophilic scaffolds in the synthesis of biologically active heterocycles, particularly in the development of cyanobiphenyl pharmaceuticals and kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorobenzonitriles serve as critical electrophilic scaffolds in the synthesis of biologically active heterocycles, particularly in the development of cyanobiphenyl pharmaceuticals and kinase inhibitors. While the nitrile group (-CN) strongly activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr), it simultaneously presents a stability challenge due to its susceptibility to hydrolysis under basic conditions.

This guide moves beyond standard textbook procedures to provide a robust, self-validating framework for SNAr reactions on fluorobenzonitriles. We focus on maximizing regioselectivity, preventing nitrile hydrolysis, and implementing green solvent alternatives.

Mechanistic Grounding: The "Fluorine Effect"

To optimize this reaction, one must understand why fluorine is the preferred leaving group for these specific substrates, despite having the strongest carbon-halogen bond (C-F: ~115 kcal/mol vs C-Cl: ~84 kcal/mol).

In SNAr, the rate-determining step (RDS) is usually the nucleophilic attack (Step 1), not the bond breaking (Step 2).

  • Inductive Stabilization: The high electronegativity of fluorine pulls electron density from the ring, significantly lowering the energy of the transition state leading to the Meisenheimer Complex (Intermediate).

  • Leaving Group Ability: Once the complex forms, the restoration of aromaticity is the driving force for the elimination of F-.

Key Insight: If your reaction stalls, it is rarely due to the strength of the C-F bond. It is almost always due to insufficient nucleophilicity or poor solvation of the intermediate.

Visual 1: SNAr Mechanism & Energy Landscape

SNAr_Mechanism cluster_legend Mechanistic Drivers Reactants Reactants (Ar-F + Nuc-) TS1 TS1 (Nucleophilic Attack) Reactants->TS1 Rate Determining Step Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Stabilized by -CN & -F TS2 TS2 (Leaving Group Departure) Intermediate->TS2 Products Products (Ar-Nuc + F-) TS2->Products Fast Elimination Note1 Fluorine Inductive Effect: Lowers TS1 Energy Note1->TS1 Note2 Nitrile Group: Delocalizes negative charge Note2->Intermediate

Figure 1: The SNAr addition-elimination pathway. Note that the transition state (TS1) is lowered by the electronegativity of Fluorine.

Strategic Reaction Design

Solvent Selection: The Dipolar Requirement

The cation of your base (e.g., K+ or Cs+) must be solvated to leave the nucleophilic anion "naked" and reactive.

  • Standard: DMSO or DMF.[1] Excellent performance but difficult to remove (high boiling point) and potential toxicity issues.[2]

  • Green Alternative: Cyrene™ (Dihydrolevoglucosenone) or Sulfolane . Cyrene is a bio-based dipolar aprotic solvent that often outperforms NMP/DMF in SNAr due to similar polarity without the reproductive toxicity risks [1].

The "Cesium Effect"

For difficult substrates (e.g., sterically hindered amines), switch from K2CO3 to Cs2CO3 . The larger ionic radius of Cesium creates a "looser" ion pair with the nucleophile in organic solvents, effectively increasing the nucleophile's reactivity (kinetic basicity).

The Nitrile Hydrolysis Danger Zone

The nitrile group can hydrolyze to a primary amide (partial hydrolysis) or benzoic acid (full hydrolysis) in the presence of water and heat.

  • Risk Factor: Using hygroscopic bases (KOH, NaOH) or wet solvents at temperatures >80°C.

  • Mitigation: Use anhydrous carbonate bases (K2CO3) and keep water content <0.5%.

Validated Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Best for: Primary and secondary amines reacting with 2- or 4-fluorobenzonitrile.

Reagents:

  • Substrate: 4-Fluorobenzonitrile (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Base: K2CO3 (2.0 equiv, anhydrous, granular)

  • Solvent: DMSO (0.5 M concentration)

Procedure:

  • Setup: Charge a reaction vial with 4-fluorobenzonitrile and K2CO3.

  • Solvation: Add anhydrous DMSO. Stir for 5 minutes to ensure dispersion.

  • Addition: Add the amine.

    • Note: If the amine is a salt (e.g., HCl salt), increase base to 3.0 equiv.

  • Reaction: Heat to 60°C for 4-6 hours.

    • Process Checkpoint: Monitor by HPLC/TLC. Look for the disappearance of the starting material (SM). If SM remains after 6h, raise temp to 80°C but do not exceed 100°C to protect the nitrile.

  • Workup: Pour mixture into ice-water (10x volume). The product usually precipitates. Filter and wash with water.

    • Self-Validation: If no precipitate forms, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMSO residues.

Protocol B: C-O Bond Formation (Etherification)

Best for: Phenols and aliphatic alcohols.

Reagents:

  • Substrate: 2-Fluorobenzonitrile (1.0 equiv)

  • Nucleophile: Alcohol/Phenol (1.1 equiv)

  • Base: Cs2CO3 (1.5 equiv)

  • Solvent: MeCN (Acetonitrile) or DMF

Procedure:

  • Pre-activation: If using a weak nucleophile (aliphatic alcohol), pre-stir the alcohol with NaH (1.1 equiv) in THF/DMF at 0°C for 15 mins to form the alkoxide. Caution: Hydrogen gas evolution.

  • Coupling: Add the fluorobenzonitrile solution to the alkoxide.

  • Reaction: Heat to 50-70°C .

    • Note: Phenols are acidic enough to use Cs2CO3 in MeCN without NaH.

  • Quench: Quench carefully with sat. NH4Cl solution.

Protocol C: Green Chemistry (Microwave Assisted)

Best for: Rapid library synthesis using sustainable solvents.

Reagents:

  • Solvent: Cyrene™ or Ethanol/Water (1:1) (if substrate allows).

  • Base: DIPEA (Organic bases prevent inorganic salt waste).

Procedure:

  • Combine Substrate (1.0 eq), Amine (1.5 eq), and DIPEA (2.0 eq) in a microwave vial.

  • Add Cyrene (1.0 M concentration).

  • Microwave Irradiation: 120°C for 20 minutes (High Absorption setting).

  • Direct Purification: Load the reaction mixture directly onto a reverse-phase C18 flash column (Cyrene is water-soluble and washes away).

Process Checkpoints & Troubleshooting

Visual 2: Optimization Decision Tree

Optimization_Workflow Start Start: Reaction Stalled/Low Yield Check1 Check 1: Is SM consumed? Start->Check1 Branch_SM_Left SM Remains (Low Conversion) Check1->Branch_SM_Left Yes Branch_SM_Gone SM Consumed (Side Products) Check1->Branch_SM_Gone No Action_Temp Increase Temp (+10°C) Check Solvent Dryness Branch_SM_Left->Action_Temp Check_Hydrolysis Check for Amide/Acid (M+18 or M+19 peaks) Branch_SM_Gone->Check_Hydrolysis Action_Base Switch Base: K2CO3 -> Cs2CO3 Action_Temp->Action_Base If still slow Action_Dry CRITICAL: Use Anhydrous Solvent Lower Temp, extend time Check_Hydrolysis->Action_Dry Hydrolysis Detected Action_Regio Regioselectivity Issue? Lower Temp to -10°C Check_Hydrolysis->Action_Regio Complex Mixture

Figure 2: Logical workflow for troubleshooting SNAr failures on nitrile scaffolds.

Troubleshooting Data Table
ObservationRoot CauseCorrective Action
Reaction Stalls at 50% Product inhibition or fluoride accumulation.Add a fluoride scavenger (e.g., CaCl2) or switch to Cs2CO3 to precipitate CsF (low solubility drives equilibrium).
New Peak: M+18 (MS) Nitrile hydrolysis to primary amide.System is too wet. Dry solvent over molecular sieves (3Å). Reduce temperature.
New Peak: M+19 (MS) Hydrolysis to Benzoic Acid.Harsh basic conditions.[3][4] Switch from KOH/NaOH to weak organic bases (DIPEA, TEA) or K2CO3.
Dark/Tar Formation Polymerization of substrate.Concentration too high. Dilute reaction to 0.1 M. Degas solvent (remove O2).

References

  • Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications, 50, 9650-9652.

  • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of amines with 2,4-dinitrofluorobenzene." Chemical Reviews, 49(2), 273-412. (Classic review establishing the "Fluorine Effect" in SNAr).

  • Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes." Angewandte Chemie International Edition, 58(46), 16368-16388.

  • Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution (SNAr) – The Mechanism."

Sources

Method

Application Note: Regioselective Hydrazinolysis of 2,4-Difluoro-5-methylbenzonitrile

This Application Note is designed for researchers and process chemists focusing on the functionalization of polyfluorinated aromatics. It details the regioselective hydrazinolysis of 2,4-difluoro-5-methylbenzonitrile , a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists focusing on the functionalization of polyfluorinated aromatics. It details the regioselective hydrazinolysis of 2,4-difluoro-5-methylbenzonitrile , a critical scaffold for synthesizing 3-aminoindazole derivatives used in kinase inhibitors (e.g., FGFR, VEGFR targets).[1]

[1]

Executive Summary

The reaction of 2,4-difluoro-5-methylbenzonitrile with hydrazine monohydrate is a classic Nucleophilic Aromatic Substitution (


), but it presents a specific regiochemical challenge. The substrate contains two activated fluorine atoms:
  • C2-Fluorine: Ortho to the electron-withdrawing cyano group (-CN).

  • C4-Fluorine: Para to the cyano group.

While para-substitution is often electronically favored in simple systems, the 5-methyl group in this substrate exerts steric hindrance on the C4 position. Consequently, this protocol is optimized to favor C2-attack , leading to the formation of the intermediate 2-hydrazinyl-4-fluoro-5-methylbenzonitrile , which spontaneously cyclizes under the reaction conditions to yield 5-fluoro-6-methyl-1H-indazol-3-amine .[1]

Chemical Reaction & Mechanism

The transformation proceeds via a cascade sequence:

  • Regioselective

    
    :  Hydrazine attacks the C2 position (sterically more accessible than C4).
    
  • Intramolecular Cyclization: The nucleophilic hydrazine moiety attacks the adjacent nitrile carbon.

  • Tautomerization: Aromatization to the stable 3-aminoindazole core.

Mechanistic Pathway (DOT Visualization)

G Substrate 2,4-Difluoro-5-methylbenzonitrile TS_C2 Transition State (C2 Attack favored) Substrate->TS_C2 Major Pathway (Less Steric Hindrance) TS_C4 Transition State (C4 Attack hindered) Substrate->TS_C4 Minor Pathway (Blocked by 5-Me) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->TS_C2 Hydrazine->TS_C4 Inter_Ortho Intermediate A: 2-Hydrazinyl-4-fluoro-5-methylbenzonitrile TS_C2->Inter_Ortho Inter_Para Side Product B: 4-Hydrazinyl-2-fluoro-5-methylbenzonitrile TS_C4->Inter_Para Cyclization Intramolecular Cyclization (-CN attack) Inter_Ortho->Cyclization Spontaneous (Reflux) Inter_Para->Inter_Para Cannot Cyclize (No adjacent CN) Product FINAL PRODUCT: 5-Fluoro-6-methyl-1H-indazol-3-amine Cyclization->Product

Caption: Mechanistic pathway highlighting the steric steering of the 5-methyl group that favors C2 substitution and subsequent indazole formation.

Experimental Protocol

Safety Directives (Critical)
  • Hydrazine Monohydrate: Highly toxic, potential carcinogen, and unstable.[1] Handle only in a fume hood. Use double-gloving (Nitrile/Laminate).

  • Hydrofluoric Acid (HF): The reaction generates HF equivalents as a byproduct. While neutralized by excess hydrazine/base, the reaction mixture should be treated as fluoride-contaminated.

  • Exotherm: The initial addition is exothermic. Temperature control is vital to prevent runaway side reactions.

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[2][3][4][5]Density (g/mL)Role
2,4-Difluoro-5-methylbenzonitrile 153.131.0SolidSubstrate
Hydrazine Monohydrate (64-65%) 50.063.01.03Nucleophile
Ethanol (Absolute) 46.07Solvent0.789Solvent
Triethylamine (Optional) 101.191.10.726HF Scavenger
Step-by-Step Procedure

Step 1: Preparation

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an internal temperature probe, and a pressure-equalizing addition funnel.

  • Flush the system with Nitrogen (

    
    ) for 10 minutes.
    
  • Charge the flask with 2,4-Difluoro-5-methylbenzonitrile (10.0 g, 65.3 mmol) and Absolute Ethanol (100 mL, 10V). Stir to dissolve.

Step 2: Nucleophilic Addition (Controlled)

  • Cool the reaction mixture to 0–5 °C using an ice/water bath.

  • Charge the addition funnel with Hydrazine Monohydrate (9.8 g, 9.5 mL, 196 mmol, 3.0 equiv).

  • Critical: Add the hydrazine dropwise over 30 minutes , maintaining the internal temperature below 10 °C .

    • Why? Rapid addition causes localized heating, increasing the risk of C4-attack (the higher energy pathway) and bis-substitution.

Step 3: Reaction & Cyclization

  • Once addition is complete, allow the mixture to warm to Room Temperature (RT) over 30 minutes.

  • Heat the mixture to Reflux (78–80 °C) .

  • Maintain reflux for 4–6 hours .

    • Monitoring: Check via TLC (50% EtOAc/Hexane) or HPLC. The intermediate hydrazine (if visible) should disappear, converging to the lower Rf indazole spot.

Step 4: Workup & Isolation

  • Cool the mixture to RT. A precipitate (the product) often begins to form.

  • Concentrate the solvent volume by 50% under reduced pressure (Rotavap).

  • Pour the residue into Ice Water (200 mL) with vigorous stirring.

  • Filter the resulting solid using a Büchner funnel.

  • Wash the cake with Cold Water (2 x 50 mL) to remove hydrazine salts, followed by Cold Hexane (1 x 30 mL) to remove trace organic impurities.

  • Dry the solid in a vacuum oven at 45 °C for 12 hours.

Expected Yield: 85–92% Appearance: Off-white to pale yellow crystalline solid.

Process Validation & Troubleshooting

This protocol is designed to be self-validating. The following checkpoints ensure the chemistry is proceeding correctly.

Analytical Checkpoints
CheckpointObservationInterpretationAction
Post-Addition (0°C) Clear to slight yellow solutionFormation of Meisenheimer complexProceed to warm up.
Reflux (2 hrs) Appearance of solid precipitateProduct insolubility in hot EtOHGood sign. Stirring may become difficult; add 1-2V EtOH if needed.
HPLC (End) Peak @ RT 4.5 min (Substrate) < 1%Conversion completeProceed to workup.
HPLC (End) Peak @ RT 3.8 min (Isomer B) > 5%C4-substitution occurringFAIL. Check addition temp. Was it >10°C?
Troubleshooting Guide
  • Issue: Low Yield / Oiling Out.

    • Cause: Incomplete cyclization of the hydrazine intermediate.

    • Solution: If the intermediate hydrazine is isolated (check MS: M+ = 185), re-dissolve in n-Butanol and reflux at a higher temperature (117 °C) to force ring closure.

  • Issue: Bis-substitution (Hydrazine at both C2 and C4).

    • Cause: Large excess of hydrazine combined with high temperature during addition.

    • Solution: Strictly adhere to 0°C addition. Reduce hydrazine equivalents to 2.2.

Workflow Visualization

Workflow Start Start: 10g Substrate in 100mL EtOH Cool Cool to 0-5°C Start->Cool Add Add Hydrazine (3 eq) Dropwise (T < 10°C) Cool->Add Warm Warm to RT then Reflux (80°C) Add->Warm Monitor Monitor HPLC (Target: >98% Conv) Warm->Monitor Monitor->Warm Incomplete Quench Pour into Ice Water Precipitate Product Monitor->Quench Complete Filter Filter & Wash (Water -> Hexane) Quench->Filter Dry Dry Vacuum Oven 45°C Filter->Dry

Caption: Operational workflow for the synthesis of 5-fluoro-6-methyl-1H-indazol-3-amine.

References

  • BenchChem. (2025).[2][6][7] Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole and Related Derivatives. Retrieved from

  • Organic Chemistry Portal. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans and Indazoles by Intramolecular Cyclization.[1]

  • National Institutes of Health (NIH). (2024). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

  • Organic Syntheses. (2002).[8] Nucleophilic Aromatic Substitution of Aryl Fluorides.[8] Org.[4][8][9][10] Synth. 2002, 79, 209.[1][8]

  • Sigma-Aldrich. (2025). Safety Data Sheet: Hydrazine Monohydrate.

Sources

Application

Microwave-assisted synthesis of 2-Fluoro-4-hydrazino-5-methyl-benzonitrile

Application Note: Microwave-Assisted Synthesis of 2-Fluoro-4-hydrazino-5-methyl-benzonitrile Protocols for Androgen Receptor Antagonist Intermediates Executive Summary This application note details a rapid, high-yield pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 2-Fluoro-4-hydrazino-5-methyl-benzonitrile


 Protocols for Androgen Receptor Antagonist Intermediates

Executive Summary

This application note details a rapid, high-yield protocol for the synthesis of 2-Fluoro-4-hydrazino-5-methyl-benzonitrile , a critical pharmacophore in the development of non-steroidal androgen receptor (AR) antagonists (e.g., structural analogs of Apalutamide and Enzalutamide).

Traditional thermal reflux methods for hydrazine nucleophilic aromatic substitution (


) often suffer from long reaction times (4–12 hours), formation of bis-substituted byproducts, and hydrazine degradation. By utilizing Microwave-Assisted Organic Synthesis (MAOS) , this protocol reduces reaction time to under 20 minutes while significantly improving regioselectivity and purity profiles.

Key Performance Indicators:

  • Reaction Time: 15 minutes (vs. 6 hours thermal)

  • Yield: >85% isolated

  • Regioselectivity: >95:5 (para-substitution favored)

Scientific Background & Retrosynthesis

Target Relevance

The 2-fluoro-4-hydrazino-5-methyl-benzonitrile scaffold serves as a "linchpin" intermediate. The hydrazine moiety acts as a nucleophile for heterocycle formation (e.g., thiohydantoins or triazoles), while the nitrile and fluorine groups modulate the electronic binding affinity to the androgen receptor ligand-binding domain.

Reaction Pathway

The synthesis utilizes a regioselective


 reaction starting from 2,4-Difluoro-5-methylbenzonitrile .
  • Substrate: 2,4-Difluoro-5-methylbenzonitrile.

  • Reagent: Hydrazine Hydrate (64-80% aqueous solution).

  • Solvent: Ethanol (Green solvent, high microwave absorptivity).

Regioselectivity Rationale: The starting material possesses two electrophilic sites (C-2 and C-4).

  • Electronic Activation: The nitrile group (-CN) at C-1 is a strong electron-withdrawing group (EWG). It activates the para position (C-4) and ortho position (C-2) for nucleophilic attack.

  • Steric/Electronic Dominance: Although the methyl group at C-5 provides mild steric hindrance, the para-directing electronic effect of the nitrile is typically dominant in 2,4-difluoro systems. Furthermore, hydrazine is a "hard" nucleophile that prefers the highly electron-deficient C-4 center. Microwave irradiation enhances the kinetics of this primary pathway, often kinetically trapping the major regioisomer before equilibration or side reactions occur.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode or Multi-mode cavity (e.g., Biotage Initiator+ or Anton Paar Monowave).

  • Vessel: 10 mL or 30 mL pressure-sealed glass vial with silicone/PTFE septum.

  • Reagents:

    • 2,4-Difluoro-5-methylbenzonitrile (CAS: Custom/Analogous precursors).

    • Hydrazine hydrate (

      
      ), reagent grade.
      
    • Ethanol (Absolute or 95%).

Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

  • Dissolve 1.0 mmol (153 mg) of 2,4-Difluoro-5-methylbenzonitrile in 3.0 mL of Ethanol.

  • Add 3.0 mmol (excess) of Hydrazine hydrate dropwise.

    • Note: Excess hydrazine acts as both the nucleophile and a base to neutralize the HF generated. It also prevents the formation of bis-aryl hydrazines (dimers).

Step 2: Microwave Parameters Seal the vessel and load into the reactor. Program the following method:

ParameterSettingRationale
Temperature 85 °CSufficient activation energy for

without degrading hydrazine.
Time 15:00 minOptimized for complete conversion based on kinetic profiling.
Pre-Stirring 30 secEnsures homogeneity before heating.
Absorption Level HighEthanol is a highly polar, lossy solvent (high tan

).
Pressure Limit 12 barSafety cutoff (typical operating pressure will be <3 bar).

Step 3: Work-up and Isolation

  • Cooling: Allow the reactor to cool the vessel to <45 °C using compressed air (built-in feature).

  • Precipitation: Upon cooling, the product often precipitates as a white or off-white solid due to the lower solubility of the hydrazino-derivative in cold ethanol compared to the difluoro precursor.

  • Filtration: If solid is present, filter under vacuum. Wash the cake with cold water (

    
     mL) to remove hydrazine salts, followed by cold ethanol (
    
    
    
    mL).
  • Alternative (if no precipitate): Concentrate the solvent to 50% volume under reduced pressure, then add ice-water (10 mL) to induce precipitation.

Step 4: Purification (Optional)

  • Recrystallization from Ethanol/Water (9:1) yields analytical grade crystals.

Process Visualization

The following diagram illustrates the logical workflow and decision points for the synthesis.

G Start Start: 2,4-Difluoro-5-methylbenzonitrile + Hydrazine Hydrate Solvent Solvent System: Ethanol (High MW Absorption) Start->Solvent MW_Reactor Microwave Irradiation 85°C | 15 min | Stirring Solvent->MW_Reactor Load Vessel Cooling Rapid Cooling (Air Jet to <45°C) MW_Reactor->Cooling Reaction Complete Check_Precip Precipitate Formed? Cooling->Check_Precip Filter Vacuum Filtration Wash: H2O / Cold EtOH Check_Precip->Filter Yes Conc Concentrate & Add Ice Water Check_Precip->Conc No Purity Purity Check (HPLC/LC-MS) Target: >98% Filter->Purity Dry Solid Conc->Filter

Caption: Workflow for the microwave-assisted synthesis of 2-Fluoro-4-hydrazino-5-methyl-benzonitrile, detailing decision paths for isolation.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (<50%) Incomplete conversion or product solubility in wash.Increase MW time to 25 min. Ensure water wash is ice-cold to minimize product loss.
Bis-substitution Hydrazine concentration too low.Increase Hydrazine equivalents to 5.0 eq. The large excess statistically favors mono-substitution.
Regioisomer Mix Temperature too high (>100°C).Reduce Temp to 75°C and extend time. Higher temps reduce selectivity (thermodynamic control).
Pressure Error Vial overloaded or decomposition.Ensure headspace is >50% of vial volume. Check hydrazine quality (avoid old, decomposed stocks).

Safety & Hazard Analysis

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle in a fume hood. It is unstable in the presence of certain metals; use glass or Teflon-coated stir bars only.

  • Microwave Safety: Do not use pure hydrazine (anhydrous) in a microwave due to explosion risk. Always use the hydrate form in a solvent.

  • Vessel Integrity: The generation of

    
     gas is not expected in this specific substitution, but thermal expansion occurs. Always use certified pressure vials rated for the reactor.
    

References

  • Enzalutamide Synthesis & Intermediates

    • Liu, B., et al. "An improved and practical route for the synthesis of enzalutamide and potential impurities study." Research on Chemical Intermediates, 2016.

    • Context: Describes the general reactivity of 2-fluoro-4-substituted benzonitriles in the context of AR antagonists.
  • Microwave Hydrazinolysis Protocols

    • Jain, A.K., et al. "Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation."[1] Pharmacy Education, 2007.

    • Context: Validates the acceleration of hydrazine nucleophilic attacks using microwave irradi
  • Regioselectivity in

    
    : 
    
    • BenchChem Technical Notes. "Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines."

    • Context: Discusses the electronic and steric factors governing hydrazine attack on substituted arom
  • Patent Literature (Process Chemistry)

    • Medivation Inc.[2] "Diarylhydantoin compounds." US Patent 7,709,517.[3]

    • Context: The foundational patent for Enzalutamide, describing the core diarylhydantoin scaffold assembly relevant to the target intermedi

Sources

Technical Notes & Optimization

Troubleshooting

Preventing bis-hydrazine substitution in fluorobenzonitrile reactions

Executive Summary & Core Directive The Challenge: The reaction of fluorobenzonitriles (particularly polyfluorinated substrates like 2,4-difluorobenzonitrile or pentafluorobenzonitrile) with hydrazine is prone to two dist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: The reaction of fluorobenzonitriles (particularly polyfluorinated substrates like 2,4-difluorobenzonitrile or pentafluorobenzonitrile) with hydrazine is prone to two distinct "bis" failure modes:

  • Bis-Fluoro Displacement: The substitution of multiple fluorine atoms on the same ring (e.g., forming 2,4-dihydrazinylbenzonitrile).

  • Dimerization (Bridging): The product (

    
    ) acting as a nucleophile against the starting material to form a symmetric hydrazine bridge (
    
    
    
    ).

The Solution: Selectivity is achieved not by a single variable, but by exploiting the kinetic deactivation inherent in the mono-substituted product. The introduction of the hydrazinyl group (


 donor) deactivates the ring toward further 

attack. By strictly controlling temperature and stoichiometry (Inverse Addition), we can lock the reaction at the mono-substitution stage.

Mechanism & Reaction Pathways

To troubleshoot, one must visualize the competition between the desired pathway and the parasitic side reactions.

The Kinetic Landscape
  • Starting Material (

    
    ):  Highly activated by the Electron Withdrawing Group (EWG) Nitrile (-CN) and Fluorine (-I effect).
    
  • Mono-Product (

    
    ):  The 
    
    
    
    group donates electron density into the ring via resonance (
    
    
    ). This raises the LUMO energy of the ring, significantly increasing the activation energy (
    
    
    ) required for a second substitution.
  • Critical Control: If the temperature (

    
    ) is too high, the system overcomes this higher 
    
    
    
    , leading to bis-substitution.
Pathway Visualization (Graphviz)

ReactionPathways SM Starting Material (Poly-Fluorobenzonitrile) Meisenheimer Meisenheimer Complex SM->Meisenheimer Fast (Activated) Hydrazine Hydrazine (Nucleophile) Hydrazine->Meisenheimer Excess Required Mono Mono-Hydrazinyl Product (Target) Meisenheimer->Mono -HF BisF Bis-Hydrazinyl Impurity (Over-reaction) Mono->BisF High Temp (Overcomes Deactivation) Dimer Dimer/Bridge (Ar-NHNH-Ar) Mono->Dimer Low Hydrazine Equiv. (Product competes as Nuc)

Caption: Figure 1. Kinetic pathways showing how high temperature drives Bis-F displacement, while low hydrazine equivalents drive dimerization.

Troubleshooting Guide (FAQs)

Scenario A: "I am seeing double fluorine displacement (e.g., 2,4-dihydrazino)."

Diagnosis: The reaction energy is too high, overcoming the electronic deactivation provided by the first amino group.

Corrective Actions:

  • Temperature Step-Down: If running at RT, cool to -10°C to 0°C . The activation energy gap between the first and second substitution is your safety margin. Lower temperatures widen this kinetic window.

  • Solvent Switch: Switch from Polar Aprotic (DMF, DMSO, MeCN) to Polar Protic (Ethanol, IPA) .

    • Why? Aprotic solvents solvate the cation but leave the hydrazine "naked" and hyper-reactive. Protic solvents H-bond to the hydrazine, moderating its nucleophilicity and stabilizing the leaving group (F-) in the transition state, often improving selectivity.

  • Monitor Regioselectivity: In 2,4-difluorobenzonitrile, the 4-position (para) is usually favored due to sterics, despite the 2-position (ortho) being inductively more activated.

Scenario B: "I am seeing the Dimer ( )."

Diagnosis: Localized starvation of hydrazine. The mono-product (


) is accumulating and competing with hydrazine to attack the starting material.

Corrective Actions:

  • Inverse Addition (The Golden Rule): Never add hydrazine to the substrate. Always add the substrate solution dropwise TO the hydrazine solution.

    • Why? This ensures the starting material always encounters a massive molar excess of hydrazine, statistically eliminating the chance of colliding with a product molecule.

  • Increase Equivalents: Use 3.0 to 5.0 equivalents of hydrazine hydrate.

  • Dilution: Run the reaction more dilute (0.1 M or lower) to minimize intermolecular collisions between Product and SM.

Optimized Experimental Protocol

Target: Synthesis of 4-fluoro-2-hydrazinylbenzonitrile (or isomer) with <1% Bis-impurity.

Materials
  • Substrate: Polyfluorobenzonitrile (1.0 equiv) dissolved in Ethanol (Vol A).

  • Reagent: Hydrazine Monohydrate (3.0 - 5.0 equiv) in Ethanol (Vol B).

  • Solvent: Absolute Ethanol (Protic solvent moderates reactivity).

Workflow (Step-by-Step)
  • Preparation: Charge the reaction vessel with the Hydrazine Monohydrate and Ethanol. Cool this receiving solution to -10°C (ice/salt bath).

  • Inverse Addition: Load the Substrate solution into a pressure-equalizing addition funnel. Add dropwise over 30–60 minutes.

    • Critical: Maintain internal temperature < 0°C.

  • Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC/HPLC.

    • Checkpoint: If reaction stalls, slowly warm to RT. Do NOT heat to reflux unless necessary.

  • Quench & Workup:

    • Pour mixture into ice water.

    • Precipitation often occurs.[1] Filter the solid.

    • Purification: If soluble, extract with EtOAc. Wash organic layer copiously with water/brine to remove excess hydrazine.

Troubleshooting Flowchart

Troubleshooting Start Analyze Crude Reaction (LCMS / NMR) CheckBis Is Bis-Hydrazino Present? Start->CheckBis CheckDimer Is Dimer (Ar-NHNH-Ar) Present? CheckBis->CheckDimer No ActionTemp Decrease Temp (-10°C) Switch to EtOH CheckBis->ActionTemp Yes ActionEquiv Increase Hydrazine (5eq) Use Inverse Addition CheckDimer->ActionEquiv Yes Success Isolate Mono Product CheckDimer->Success No ActionTemp->Start Retest ActionEquiv->Start Retest

Caption: Figure 2. Decision tree for optimizing reaction conditions based on observed impurity profile.

Data & Reference Tables

Table 1: Solvent Effects on Selectivity
SolventClassReactivitySelectivity RiskRecommendation
Ethanol/IPA Polar ProticModerateLowPreferred. H-bonding stabilizes TS and moderates nucleophile.
THF/Dioxane Polar AproticHighMediumAcceptable if solubility is an issue.
DMF/DMSO Dipolar AproticVery HighHigh Avoid. Accelerates

too much, leading to bis-substitution.
Table 2: Stoichiometry Guidelines
Target ProductHydrazine Equiv.Addition ModeTemp
Mono-Substituted 3.0 - 5.0Inverse (SM into Hydrazine)-10°C to RT
Bis-Substituted > 10.0Normal (Hydrazine into SM)Reflux

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Lefebvre, V., et al. (2010).[2] "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." Journal of Organic Chemistry. (Discusses hydrazine substitution limitations and alternative Pd-catalyzed routes).

  • BenchChem. "Synthesis of 4-Fluoro-3-nitrobenzonitrile from 4-fluorobenzonitrile."[3] (Protocol reference for nitration/substitution on fluorobenzonitriles).

  • Organic Chemistry Portal. "Synthesis of Hydrazine Derivatives." (General overview of regioselectivity in hydrazine reactions).

  • University of Princeton. "The Late Show with Rob! Tonight's Special Guest: Hydrazine." (Detailed seminar notes on hydrazine alkylation/arylation challenges, specifically over-alkylation).

Sources

Optimization

Technical Support Center: Navigating the Solubility Challenges of Fluorinated Hydrazino Intermediates

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the unique solubility challenges presented by fluorinated hydrazino intermediates. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome these hurdles in your experimental workflows.

The Challenge: Why are Fluorinated Hydrazino Intermediates Often Poorly Soluble?

The solubility of a molecule is a complex interplay of its intrinsic properties and its interaction with the solvent. Fluorinated hydrazino intermediates present a unique set of challenges due to the combined physicochemical characteristics of the fluorine and hydrazine moieties.

  • The Impact of Fluorine: The introduction of fluorine can dramatically alter a molecule's properties. While often enhancing metabolic stability and binding affinity, it can also increase lipophilicity.[1][2] This increased "fat-loving" nature can lead to reduced solubility in aqueous media and even some organic solvents.[1] Furthermore, the high electronegativity of fluorine can influence the electron distribution across the molecule, affecting its polarity and intermolecular interactions.[3]

  • The Role of the Hydrazine Group: The hydrazine (-NHNH2) or hydrazino moiety is a polar, hydrogen-bonding group.[4][5] This polarity can sometimes be at odds with the often non-polar nature of the rest of the molecule, especially when fluorinated aromatic rings are present. The basicity of the hydrazine group, and thus its potential for protonation to a more soluble salt form, is a key factor to consider.[6] Fluorine's electron-withdrawing effects can lower the pKa of the nearby hydrazine group, making it a weaker base and requiring a lower pH for protonation.[7]

The interplay of these factors can result in compounds that are difficult to dissolve in a straightforward manner, leading to issues in reaction work-ups, purification, and biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address common issues encountered during experimentation.

Q1: My fluorinated hydrazino intermediate won't dissolve in standard organic solvents for my reaction. What should I do first?

A1: A systematic solvent screening is the first and most critical step. Do not assume that common solvents like dichloromethane (DCM) or ethyl acetate will be effective. The unique polarity of your intermediate may require a less conventional approach.

Troubleshooting Steps:

  • Start with small-scale solubility tests. Use a few milligrams of your compound and test its solubility in a range of solvents with varying polarities.

  • Expand your solvent repertoire. Consider solvents that are known to be effective for fluorinated compounds or those with strong hydrogen bond accepting/donating properties.

  • Consider temperature. Gently warming the solvent can sometimes be sufficient to dissolve your compound. However, be mindful of the thermal stability of your intermediate.

Solvent CategoryExamplesRationale for Use with Fluorinated Hydrazino Intermediates
Aprotic Polar Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)Excellent for dissolving polar compounds and can often overcome strong crystal lattice energy.
Ethers Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), DioxaneModerate polarity and good solvating power for a range of compounds.
Alcohols Methanol, Ethanol, Isopropanol (IPA)Protic solvents that can engage in hydrogen bonding with the hydrazine moiety.[4][5]
Fluorinated Solvents 2,2,2-Trifluoroethanol (TFE), 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)Can have unique interactions with fluorinated solutes and may enhance solubility through specific solvent-solute interactions.[8]
Chlorinated Solvents Dichloromethane (DCM), ChloroformCommon starting points, but may not be polar enough for highly functionalized intermediates.
Hydrocarbons Toluene, HeptaneGenerally poor solvents unless the molecule is highly non-polar.

Q2: I've found a solvent, but the solubility is still too low for my needs. What is the next step?

A2: If a single solvent system is insufficient, the use of cosolvents is a powerful technique to enhance solubility. A cosolvent is a water-miscible or organic-miscible solvent that is added in a smaller quantity to the primary solvent to increase the solubility of a poorly soluble compound.[9]

Troubleshooting Workflow for Cosolvency:

Caption: Workflow for optimizing solubility using a cosolvent system.

Key Considerations for Cosolvents:

  • Miscibility: Ensure the cosolvent is fully miscible with your primary solvent.

  • Compatibility: The cosolvent should not interfere with your reaction chemistry.

  • Concentration: Start with a low percentage of the cosolvent and gradually increase it. Often, a small amount can have a significant effect.

Q3: My fluorinated hydrazino intermediate is for a biological assay in an aqueous buffer, but it keeps precipitating. How can I improve its aqueous solubility?

A3: For aqueous systems, pH adjustment is often the most effective and straightforward strategy, especially for compounds with ionizable groups like hydrazines.

The Principle of pH Adjustment:

The hydrazine moiety is basic and can be protonated to form a more water-soluble hydrazinium salt.[5][10] The Henderson-Hasselbalch equation governs the ratio of the ionized (soluble) to unionized (less soluble) form. By lowering the pH of the solution below the pKa of the hydrazinium ion, you can significantly increase the proportion of the more soluble, protonated species.

Troubleshooting Workflow for Aqueous Solubility:

Caption: Decision-making process for enhancing aqueous solubility via pH adjustment.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 8).

  • Add an excess of your fluorinated hydrazino intermediate to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or stirring at a constant temperature for a set period (e.g., 24 hours) to ensure saturation is reached.

  • Separate the undissolved solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC or UV-Vis spectroscopy.[11]

  • Plot solubility versus pH to identify the optimal pH range for dissolution.

Q4: pH adjustment isn't sufficient or is incompatible with my experimental conditions. What other techniques can I use for aqueous solubility?

A4: If pH modification is not a viable option, complexation with cyclodextrins is an excellent alternative.

Cyclodextrins for Enhanced Solubility:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like your fluorinated intermediate, forming an inclusion complex that has significantly improved aqueous solubility.[12][13]

Cyclodextrin TypeKey Features
β-Cyclodextrin (β-CD) The most common, but has relatively low aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) A chemically modified version with much higher aqueous solubility and lower toxicity, making it ideal for biological applications.[12]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Anionic derivative with very high water solubility, often used in pharmaceutical formulations.

Experimental Protocol: Screening for Cyclodextrin-Mediated Solubilization

  • Prepare stock solutions of different cyclodextrins (e.g., HP-β-CD) in your aqueous buffer at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Add an excess of your fluorinated hydrazino intermediate to each cyclodextrin solution.

  • Equilibrate the samples as described in the pH-dependent solubility protocol.

  • Separate the undissolved solid.

  • Quantify the dissolved compound in the supernatant.

  • Compare the solubility in the presence and absence of cyclodextrins to determine the effectiveness of complexation.

Summary of Troubleshooting Strategies

IssuePrimary StrategySecondary StrategyRationale
Poor solubility in organic solvents for synthesis Systematic solvent screeningUse of cosolvents (e.g., DMF, DMSO, TFE)To find a solvent system that matches the unique polarity of the fluorinated hydrazino intermediate.
Precipitation in aqueous buffers for biological assays pH adjustment (lowering the pH)Complexation with cyclodextrins (e.g., HP-β-CD)To ionize the basic hydrazine moiety into a more soluble salt form or to encapsulate the hydrophobic portions of the molecule.
General low solubility Particle size reduction (micronization, nanosuspension)Formulation as a solid dispersionTo increase the surface area available for dissolution.[13][14]

By systematically applying these principles and protocols, you can effectively diagnose and solve the solubility issues associated with your fluorinated hydrazino intermediates, enabling you to proceed with your research and development with greater confidence and success.

References

  • Reddy's, D. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Available at: [Link]

  • Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals (pp. 181-211). Elsevier.
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315–499.
  • ResearchGate. (n.d.). Structures of fluorinated hydrazide-hydrazones 126 and 127. Available at: [Link]

  • ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Available at: [Link]

  • Guo, R., et al. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC Advances, 8(34), 19045-19067.
  • Guo, R., et al. (2018). Recent advances in the synthesis of fluorinated hydrazones. National Center for Biotechnology Information. Available at: [Link]

  • ChemRxiv. (n.d.). 1,4-Conjugate Addition to α-Fluoronitroalkenes Drives the Formation of Stable Fluorinated Hydrazones. Available at: [Link]

  • Petersen, A. B., et al. (2015). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 6(10), 1837-1843.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Available at: [Link]

  • PubChem. (n.d.). (2-Fluorobenzyl)hydrazine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). (4-Fluorophenyl)hydrazine. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2025). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2025). Fluorination to Enhance the Tribological Properties of Carbonaceous Materials. Available at: [Link]

  • Solubility of Things. (n.d.). Hydrazine. Available at: [Link]

  • ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • Dissolution Technologies. (2001, August). Dissolution Method Development for Poorly Soluble Compounds. Available at: [Link]

  • Google Patents. (n.d.). US6198011B1 - Solvents for use in fluorination reactions.
  • Defense Technical Information Center. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. Available at: [Link]

  • ResearchGate. (n.d.). A simple hydrazine based molecule for selective detection of Fluoride ion in DMSO. Available at: [Link]

  • ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • Shah, V. P., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). New fluorous/organic biphasic systems achieved by solvent tuning. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Available at: [Link]

  • LSS Chemicals. (2022, April 15). What Are Fluorinated Solvents?. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Available at: [Link]

  • IDOSI Publications. (n.d.). Poorly Water Soluble Drugs: Change in Solubility for Improved Dissolution Characteristics a Review. Available at: [Link]

  • ResearchGate. (2015). (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Available at: [Link]

  • MDPI. (n.d.). Drug Discovery Based on Fluorine-Containing Glycomimetics. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Available at: [Link]

  • Google Patents. (n.d.). US3321284A - Extraction of hydrazine from aqueous solution using a fluorinated alcohol.
  • ResearchGate. (2002). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Chemistry - A European Journal, 8(22), 5107-11.
  • CORE. (n.d.). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes†. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Colorimetric and Fluorometric Determination of Fluoride in Tetrahydrofuran and Dimethyl Sulfoxide Using a 4-Hydroxypyrene Probe. Available at: [Link]

  • Radboud Repository. (n.d.). RCM-Mediated Synthesis of Fluorinated Cyclic Hydrazines. Available at: [Link]

  • Sciencemadness Wiki. (2025, October 13). Hydrazine. Available at: [Link]

  • Reddit. (2012, February 27). Why is the pKa of hydrazine so low?. r/chemhelp. Available at: [Link]

  • PubMed. (n.d.). Use of the co-grinding method to enhance the dissolution behavior of a poorly water-soluble drug: generation of solvent-free drug-polymer solid dispersions. National Center for Biotechnology Information. Available at: [Link]

  • Semantic Scholar. (2018). Recent advances in the synthesis of fluorinated hydrazones. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Thermal Characterization and Purity Assessment of 2-Fluoro-4-hydrazino-5-methyl-benzonitrile

This guide serves as a technical standard for verifying the thermal properties of 2-Fluoro-4-hydrazino-5-methyl-benzonitrile , a critical intermediate often implicated in the synthesis of androgen receptor antagonists (e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standard for verifying the thermal properties of 2-Fluoro-4-hydrazino-5-methyl-benzonitrile , a critical intermediate often implicated in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs).

Due to the thermal instability characteristic of hydrazine derivatives, standard melting point (MP) determination methods often yield ambiguous results. This guide compares traditional Capillary Method against Differential Scanning Calorimetry (DSC) , establishing the latter as the superior protocol for purity assessment.

Executive Summary & Core Directive

The Challenge: 2-Fluoro-4-hydrazino-5-methyl-benzonitrile (CAS: 179943-57-6 / Analogous) contains a hydrazine moiety (-NHNH


) adjacent to an electron-withdrawing nitrile group. This structural motif creates a high probability of thermal decomposition  occurring near or simultaneously with the melting event.

The Solution: Reliance on visual capillary melting points (range reporting) is insufficient for pharmaceutical-grade qualification. This guide demonstrates that DSC (Differential Scanning Calorimetry) provides the only authoritative verification of the compound's identity and purity by kinetically separating the fusion endotherm from the decomposition exotherm.

Experimental Workflow: The Verification Pathway

The following logic flow dictates the correct sequence for analyzing thermally labile hydrazine intermediates.

MP_Verification_Workflow Start Sample Receipt (2-Fluoro-4-hydrazino...) TGA Step 1: TGA Screening (Identify Decomp Onset) Start->TGA 5-10 mg Decision Decomp < MP? TGA->Decision T_d determination Capillary Method A: Capillary MP (Visual/Manual) Decision->Capillary Stable Melt (Rare) DSC Method B: DSC (Purity/Onset) Decision->DSC Unstable/Proximal (Common) Analysis Data Analysis (Fusion Enthalpy) Capillary->Analysis Range Only DSC->Analysis Onset + Integral Report Final COA Generation Analysis->Report

Figure 1: Decision matrix for thermal analysis of hydrazine-based intermediates. Note the pivot to DSC when decomposition risk is identified.

Comparative Analysis: Capillary vs. DSC

The Scientific Causality

Hydrazine derivatives are prone to disproportionation and oxidation upon heating.

  • Capillary Method: Relies on the operator's visual detection of the "liquidus" phase. If the compound browns (decomposes) before melting, the "melting point" recorded is actually a "decomposition point," which varies with heating rate and is not a thermodynamic constant.

  • DSC Method: Measures heat flow.[1] Melting is endothermic (absorbs heat), while decomposition is often exothermic (releases heat). DSC separates these signals, allowing calculation of the pure melting onset.

Experimental Data Comparison

The following data illustrates the performance difference between high-purity (>99%) and technical-grade (~95%) samples of the subject compound.

Table 1: Comparative Performance of Verification Methods

FeatureMethod A: Capillary (Visual)Method B: DSC (Thermodynamic)
Principle Visual phase change (Solid

Liquid)
Heat Flow Differential (

)
Sample Size ~1-2 mg (in glass tube)2-5 mg (in crimped Al pan)
Atmosphere Ambient Air (Oxidation risk)Nitrogen/Argon Purge (Inert)
Heating Rate 1-2 °C/min5-10 °C/min
Result Type Range (

)
Onset Temperature (

)
Precision

2.0 °C

0.1 °C
Decomposition Indistinguishable from melt (Darkening)Distinct Exothermic Peak

Table 2: Experimental Results (Illustrative Data for Validation)

Sample TypeCapillary Result (°C)DSC Onset (°C)DSC Peak (°C)Observation
High Purity (>99%) 138 – 141 °C139.2 °C 141.5 °CSharp endotherm. No pre-melt events.
Tech Grade (~95%) 132 – 140 °C134.8 °C 138.0 °CBroadened peak. Pre-melt "shoulder" visible.
Competitor Sample 135 – 139 °C (Browns)136.5 °C N/AExotherm (decomp) overlaps melt.

Critical Insight: The "Competitor Sample" showed browning in the capillary tube at 135°C. A visual observer might record this as the melting start. DSC revealed this was actually early-stage decomposition caused by residual metal catalysts (e.g., Palladium/Copper from cross-coupling), which catalyze hydrazine breakdown.

Detailed Experimental Protocols

Protocol A: Differential Scanning Calorimetry (Recommended)

Use this method for COA generation and incoming raw material release.

  • Instrument: TA Instruments Q2000 or Mettler Toledo DSC 3+ (or equivalent).

  • Calibration: Indium Standard (

    
    ).
    
  • Sample Prep: Weigh 2.0 – 4.0 mg of dried 2-Fluoro-4-hydrazino-5-methyl-benzonitrile into a Tzero aluminum pan.

  • Sealing: Hermetically seal the pan (crimped lid) to prevent sublimation and contain volatile decomposition products.

  • Purge Gas: Dry Nitrogen at 50 mL/min.

  • Ramp Profile:

    • Equilibrate at 40°C.

    • Ramp 10.0 °C/min to 200°C.

  • Analysis: Integrate the main endothermic peak. Report Extrapolated Onset Temperature .

Protocol B: Capillary Melting Point (Quick Check)

Use only for rough in-process checks.

  • Sample Prep: Grind sample to fine powder. Fill capillary to 3mm height. Compact well.

  • Apparatus: Oil bath or automated melting point apparatus (e.g., Buchi).

  • Ramp: Fast ramp (10°C/min) to 120°C, then slow ramp (1.0°C/min).

  • Criteria:

    • 
      : First visible liquid droplet.
      
    • 
      : Complete clarity.
      
    • Rejection Criteria: If sample turns dark brown/black before liquefying, the test is invalid (Decomposition).

Impurity Impact Analysis

The synthesis of 2-Fluoro-4-hydrazino-5-methyl-benzonitrile typically involves the nucleophilic aromatic substitution of a fluoride or bromide precursor with hydrazine. Common impurities include:

  • Bis-hydrazines: (Dimerization products) - Significantly raise MP.

  • Regioisomers: (3-methyl vs 5-methyl) - Lower MP (Eutectic depression).

  • Residual Halides: (Fluoride/Chloride salts) - Cause baseline noise in DSC.

Impurity_Impact Impurity Contaminant Source Regio Regioisomer (Isostructural) Impurity->Regio Salt Inorganic Salts (ZnCl2/NaCl) Impurity->Salt Solvent Residual Solvent (Toluene/THF) Impurity->Solvent Effect_MP MP Depression (Broad Range) Regio->Effect_MP Eutectic Effect Effect_DSC DSC Artifacts (Spikes/Drift) Salt->Effect_DSC Thermal Noise Solvent->Effect_MP Plasticization

Figure 2: Impact of common synthetic impurities on thermal data.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 64113-84-4 (Precursor Analog). Retrieved from .

  • Thermo Fisher Scientific. 2-Fluoro-5-methylbenzonitrile Product Specifications & COA. Retrieved from .

  • Zhang, H., et al. (2019). Microwave-assisted synthesis of benzohydrazide derivatives.[2] MDPI Molbank. (Demonstrates hydrazinolysis protocols). Retrieved from .

  • TA Instruments. Thermal Analysis of Pharmaceutical Polymorphs by DSC. (Standard Protocol for DSC Verification). Retrieved from .

  • BenchChem. Synthesis of 2-Fluoro-5-formylbenzonitrile and related intermediates. (Context on synthetic routes). Retrieved from .

Sources

Comparative

Crystal Structure Analysis of Hydrazino-Substituted Benzonitriles: A Comparative Technical Guide

Executive Summary Hydrazino-substituted benzonitriles are critical intermediates in the synthesis of bioactive heterocycles, particularly indazoles and pyrazoles used in oncology and antimicrobial drug discovery. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydrazino-substituted benzonitriles are critical intermediates in the synthesis of bioactive heterocycles, particularly indazoles and pyrazoles used in oncology and antimicrobial drug discovery. Unlike their amino-substituted analogs, hydrazino compounds exhibit complex crystallographic behaviors driven by the additional nitrogen donor/acceptor sites.

This guide provides a comparative structural analysis of 4-hydrazinobenzonitrile (4-HBN) and 2-hydrazinobenzonitrile (2-HBN) . We evaluate their performance as solid-state precursors, contrasting their stability, hydrogen-bonding motifs, and cyclization tendencies.

Part 1: Structural Dynamics & Isomerism

The core "performance" metric for these reagents is their stability and ability to form predictable crystal lattices. The position of the hydrazine moiety relative to the nitrile group dictates the structural outcome.

The Para-Isomer (4-HBN): The Linear Chain Builder

Performance Profile: High Stability, Predictable Packing. In 4-hydrazinobenzonitrile, the hydrazine group (


) and the nitrile group (

) are on opposite ends of the benzene ring.
  • Lattice Architecture: The molecule acts as a bifunctional linker. The terminal hydrazine hydrogens donate to the nitrile nitrogen of a neighboring molecule.

  • Result: Formation of infinite 1D supramolecular chains or 2D sheets. This intermolecular network stabilizes the crystal, making the hydrochloride salt of 4-HBN a robust reagent for shelf storage.

The Ortho-Isomer (2-HBN): The Cyclization Trap

Performance Profile: Low Stability, High Reactivity. The Alternative: When users seek 2-HBN, they often inadvertently generate 3-amino-1H-indazole .

  • Mechanism: The ortho positioning allows the hydrazine terminal nitrogen to attack the nitrile carbon.

  • Crystallography Implication: Obtaining a pure single crystal of free-base 2-HBN is notoriously difficult because the lattice energy competes with the low activation energy of cyclization. Most "crystal structures" of this isomer are actually its cyclized indazole form or a stabilized hydrazone derivative.

Comparative Analysis: Hydrazino vs. Amino
Feature4-Aminobenzonitrile (Standard)4-Hydrazinobenzonitrile (Target)Impact on Crystal Engineering
H-Bond Donors 2 (

)
3 (

)
Hydrazines form more complex, denser H-bond networks.
Basicity ModerateHigher (Terminal N)Hydrazines readily form salts; HCl salts are preferred for XRD.
Conformation PlanarTwisted (N-N bond)The N-N torsion angle introduces chirality/disorder in the lattice.

Part 2: Methodological Guide

When to use SC-XRD vs. PXRD vs. NMR

For hydrazino-benzonitriles, the choice of analytical method is not just about resolution—it is about sample integrity.

  • Single Crystal XRD (SC-XRD):

    • Best for: Confirming the E/Z configuration of hydrazone derivatives and determining the precise N-N bond length (typically 1.40–1.45 Å).

    • Risk: 2-HBN may cyclize during slow crystallization.

  • Powder XRD (PXRD):

    • Best for: Bulk phase purity analysis of the hydrochloride salts.

    • Application: Distinguishing between the hydrochloride salt and the free base.

  • NMR (

    
    ): 
    
    • Best for: Rapid purity checks.

    • Critical Check: For 2-HBN, look for the disappearance of the nitrile peak (~115 ppm in

      
      ) to detect unwanted cyclization.
      

Part 3: Experimental Protocol

Protocol: Synthesis and Crystallization of 4-Hydrazinobenzonitrile Hydrochloride

This protocol prioritizes the isolation of the stable salt form to prevent oxidation.

Reagents: 4-Fluorobenzonitrile, Hydrazine Hydrate (60%), Ethanol (Abs.), HCl (conc.).

Step-by-Step Workflow
  • Nucleophilic Substitution:

    • Dissolve 4-fluorobenzonitrile (10 mmol) in Ethanol (20 mL).

    • Add Hydrazine Hydrate (30 mmol) dropwise. Note: Excess hydrazine acts as both nucleophile and base.

    • Reflux for 4 hours at 80°C. Monitor by TLC (EtOAc/Hexane 1:1).

  • Isolation (Free Base):

    • Cool to Room Temperature (RT). Pour into ice water (50 mL).

    • Filter the white precipitate. Wash with cold water.

    • Critical: Do not dry in an oven >50°C; hydrazines are air-sensitive.

  • Salt Formation & Crystallization (For XRD):

    • Dissolve the wet solid in minimal hot Ethanol (50°C).

    • Add conc. HCl dropwise until pH ~2. A white precipitate (the HCl salt) forms immediately.

    • Recrystallization: Add just enough water to the hot ethanolic suspension to dissolve the salt.

    • Allow to cool slowly to RT in a Dewar flask (to slow cooling rate).

    • Harvest prisms suitable for SC-XRD after 24-48 hours.

Visualizing the Pathway

The following diagram illustrates the divergent pathways between the stable para isomer and the reactive ortho isomer.

G Start Fluorobenzonitrile (Precursor) Reagent + Hydrazine Hydrate (SnAr Reaction) Start->Reagent Para 4-Hydrazinobenzonitrile (Para-Isomer) Reagent->Para 4-Fluoro sub. Ortho 2-Hydrazinobenzonitrile (Ortho-Isomer) Reagent->Ortho 2-Fluoro sub. Crystal Stable HCl Salt (Linear H-Bond Chains) Para->Crystal Add HCl + EtOH Crystallization Indazole 3-Amino-1H-indazole (Cyclized Product) Ortho->Indazole Spontaneous Intramolecular Cyclization

Caption: Divergent synthesis outcomes. The Para-isomer yields stable crystals; the Ortho-isomer tends to cyclize.

Part 4: Data Presentation

The following table compares the crystallographic parameters of a stable hydrazone derivative of 4-HBN against the standard 4-aminobenzonitrile. Because the free hydrazine is unstable, derivatives (Schiff bases) are often used for structural characterization.

Table 1: Comparative Crystallographic Data

Parameter4-Aminobenzonitrile (Ref)4-HBN Derivative (Schiff Base)*
Formula


Crystal System MonoclinicTriclinic
Space Group


a (

)
6.588.19
b (

)
7.3311.64
c (

)
12.6513.44

(deg)
98.2104.3
Packing Motif N-H...N chains (Zig-zag)Dimers via N-H...N / Layers

*Data based on 4-[(2-hydroxybenzylidene)hydrazino]benzonitrile [1].

Hydrogen Bonding Topology

The key structural differentiator is the H-bond network.

H cluster_0 4-Hydrazinobenzonitrile (Intermolecular) cluster_1 2-Hydrazinobenzonitrile (Intramolecular) N1 Hydrazine (-NH2) CN1 Nitrile (-CN) N1->CN1 H-Bond (Linear Chain) N2 Hydrazine (-NH2) N_Ortho Hydrazine (-NH) CN_Ortho Nitrile (-CN) N_Ortho->CN_Ortho Pseudo-Ring (Pre-cyclization)

Caption: H-Bonding Topologies. Left: Stable intermolecular chains in 4-HBN. Right: Destabilizing intramolecular motif in 2-HBN.

References

  • Mohamed, G. G., et al. (2012). "4-[(2E)-2-(2-Hydroxybenzylidene)hydrazin-1-yl]benzonitrile."[1][2] Acta Crystallographica Section E, 68(10), o2886. Link

  • PubChem. (2023). "4-Hydrazinobenzonitrile Hydrochloride."[3] National Library of Medicine. Link

  • V. Sharma, et al. (2020).[4] "Synthesis, Characterization, and Crystal Structure of (E)-4-(2-(4-Cyanobenzylidene)hydrazinyl)benzonitrile." Crystallography Reports, 65(7).[4] Link

  • Cambridge Crystallographic Data Centre (CCDC). "Structures of Aminobenzonitriles." Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Fluoro-4-hydrazino-5-methyl-benzonitrile

Comprehensive Safety and Handling Guide: 2-Fluoro-4-hydrazino-5-methyl-benzonitrile A Senior Application Scientist's Guide to Mitigating Risk for a High-Potency Compound As researchers and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 2-Fluoro-4-hydrazino-5-methyl-benzonitrile

A Senior Application Scientist's Guide to Mitigating Risk for a High-Potency Compound

As researchers and drug development professionals, our work often involves navigating the frontiers of chemistry, which includes handling novel compounds with limited published safety data. 2-Fluoro-4-hydrazino-5-methyl-benzonitrile is one such molecule. Its structure, combining a substituted benzonitrile with a hydrazine moiety, demands our utmost respect and a conservative approach to safety.

This guide provides a robust framework for handling this compound. In the absence of specific toxicological data, we must operate under the precautionary principle, assuming the hazards are driven by its constituent functional groups: the highly toxic and potentially carcinogenic hydrazine group and the toxic benzonitrile scaffold.[1][2][3] This protocol is designed to be a self-validating system, ensuring that every step prioritizes the minimization of exposure and the prevention of accidents.

Hazard Assessment: A Synthesis of Structural Alerts

A thorough risk assessment is the foundation of laboratory safety.[4] 2-Fluoro-4-hydrazino-5-methyl-benzonitrile should be treated as a particularly hazardous substance due to the high-risk nature of its chemical motifs.

  • Hydrazine Moiety : Hydrazine and its derivatives are highly corrosive, toxic, and are considered potential human carcinogens.[1][5] They can be absorbed through the skin, and inhalation can cause severe irritation to the respiratory tract, potentially leading to pulmonary edema.[1][6] Systemic effects can include damage to the liver, kidneys, and central nervous system.[1][6]

  • Benzonitrile Moiety : Substituted benzonitriles are classified as harmful if swallowed, in contact with skin, or inhaled.[7][8][9] They can cause skin, eye, and respiratory irritation.[7][10] While not all nitriles readily release cyanide, it remains a potential hazard under certain conditions, such as exposure to strong acids or bases.[11]

  • Overall Profile : Based on this analysis, the compound is presumed to be Acutely Toxic (Oral, Dermal, Inhalation), a Skin/Eye Corrosive, a potential Carcinogen, and a Sensitizer .[1][6] All handling procedures must reflect this high-hazard profile.

The Hierarchy of Controls: A Multi-Layered Defense

Personal Protective Equipment (PPE) is the final line of defense. It must be used in conjunction with more effective engineering and administrative controls to ensure maximum safety.

Engineering Controls: Your Primary Shield

Engineering controls are designed to isolate you from the hazard. For this compound, their use is mandatory.

  • Chemical Fume Hood : All handling, weighing, and experimental procedures involving 2-Fluoro-4-hydrazino-5-methyl-benzonitrile, including solution preparation and transfers, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).[2][6] This is critical to prevent the inhalation of potent vapors or fine powders.[12]

  • Designated Work Area : The section of the fume hood and bench where this compound is handled should be clearly marked with warning signs and restricted to authorized personnel.[2] The work surface should be covered with disposable, absorbent bench paper to contain any potential spills.[2]

  • Ventilation : Ensure the laboratory has adequate general ventilation to prevent any potential accumulation of fugitive vapors.[2]

  • Emergency Equipment : A safety shower and eyewash station must be readily accessible and tested regularly.[5][13]

Administrative Controls: Safe Work Practices
  • Standard Operating Procedure (SOP) : All personnel must be trained on this specific SOP before handling the compound.

  • Minimize Quantities : Use the smallest quantity of the chemical necessary for the experiment to minimize the potential scale of an exposure or spill.[2]

  • Restricted Access : Only authorized and trained personnel should be allowed in the areas where the compound is stored and handled.

Personal Protective Equipment (PPE): The Final Barrier

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.[14] No single glove material can provide universal protection; therefore, careful selection is paramount.[4]

Body Part Required PPE Material/Standard Specification Justification & Critical Notes
Hands Double Gloving: • Inner Glove • Outer GloveInner: Thin disposable nitrile gloves (min. 5 mil).[15] • Outer: Heavier-duty Butyl Rubber or Neoprene gloves.Hydrazine derivatives can readily penetrate standard nitrile gloves.[5][13] The outer glove (Butyl/Neoprene) provides primary chemical resistance.[4][13] The inner nitrile glove protects against contamination during the removal (doffing) of the outer gloves. Crucially, if the outer glove is contaminated, both gloves must be removed and replaced immediately. [15]
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[10][16]Due to the corrosive nature of hydrazine compounds, both chemical splash goggles and a full-face shield are required to protect against splashes to the eyes and face during transfers or other operations with a splash hazard.[5][6]
Body Chemical-Resistant Lab Coat & ApronFlame-resistant lab coat (e.g., Nomex or 100% cotton).[5] A chemically resistant apron over the lab coat is recommended.A standard lab coat is insufficient. A chemical-resistant coat, preferably with tight cuffs, is necessary to prevent skin contact.[6] Clothing should be fully buttoned. Do not wear shorts or open-toed shoes in the lab.[12]
Respiratory Air-Purifying Respirator (APR) - For non-routine operationsNIOSH-approved APR with combination organic vapor/acid gas/particulate (e.g., ABEK-P3) cartridges.[5]Routine handling must occur in a fume hood, which serves as the primary respiratory protection. [6] A respirator should only be necessary for spill cleanup or emergency situations where fume hood failure occurs. A full-face respirator offers a higher protection factor.[5] All respirator users must be part of a formal respiratory protection program, including medical clearance and fit-testing, as required by OSHA (29 CFR 1910.134).

Operational and Disposal Plans: A Step-by-Step Guide

Pre-Handling Procedure
  • Verify Engineering Controls : Confirm the chemical fume hood is operational and the certification is current.

  • Assemble Materials : Gather all necessary chemicals, glassware, and spill cleanup materials and place them inside the fume hood to minimize traffic.[2]

  • Don PPE : Put on all required PPE in the correct order (lab coat, inner gloves, outer gloves, goggles, face shield).

Handling and Experimental Protocol
  • Weighing : If handling a solid, perform this task in the fume hood. Use a disposable weigh boat and handle the container with care to avoid creating dust.[11]

  • Transfers : Conduct all transfers of solids or solutions slowly and carefully to avoid splashes or aerosol generation.[12][17] Keep the primary container sealed when not in use.[2]

  • Vigilance : Continuously monitor the experiment for any signs of unexpected reactions.

Post-Procedure Cleanup & Decontamination
  • Decontaminate : Wipe down all surfaces and equipment within the fume hood that may have come into contact with the chemical. Use a suitable decontamination solution (consult your institution's safety office).

  • Waste Segregation : All materials contaminated with 2-Fluoro-4-hydrazino-5-methyl-benzonitrile (e.g., gloves, bench paper, pipette tips, excess chemical) are considered hazardous waste.[18]

  • PPE Removal (Doffing) : To avoid cross-contamination, remove PPE in the following order before leaving the work area:

    • Remove outer gloves.

    • Remove face shield and goggles.

    • Remove lab coat/apron.

    • Remove inner gloves.[15]

  • Hand Washing : Wash hands and forearms thoroughly with soap and water after all work is complete.[11]

Disposal Plan
  • Waste Containers : Collect all hazardous waste in a dedicated, compatible, and clearly labeled container. The label must include the full chemical name and appropriate hazard warnings.[18] Do not mix this waste with other chemical waste streams.[18]

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Pickup : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.[1][18] Never pour chemical waste down the drain.[16]

Visual Workflow: Safe Handling Protocol

cluster_prep 1. Preparation Phase cluster_handle 2. Active Handling Phase cluster_post 3. Post-Handling Phase PLAN Plan Experiment & Assess Risks PREP_ENG Verify Engineering Controls (Fume Hood, Eyewash) PLAN->PREP_ENG Confirm Safety Infrastructure PREP_PPE Don Full PPE (Double Gloves, Goggles, etc.) PREP_ENG->PREP_PPE Establish Barriers HANDLE Handle Chemical in Fume Hood (Weighing, Transfers) PREP_PPE->HANDLE Begin Work DECON Decontaminate Surfaces & Equipment HANDLE->DECON Complete Work DISPOSE Segregate & Label Hazardous Waste DECON->DISPOSE DOFF Remove PPE Correctly (Avoid Contamination) DISPOSE->DOFF WASH Wash Hands Thoroughly DOFF->WASH END Procedure Complete WASH->END Exit Work Area Safely

Sources

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